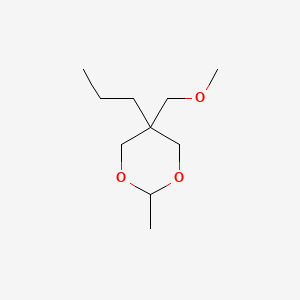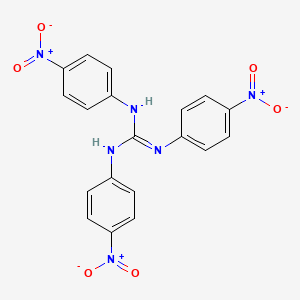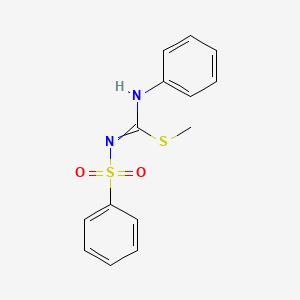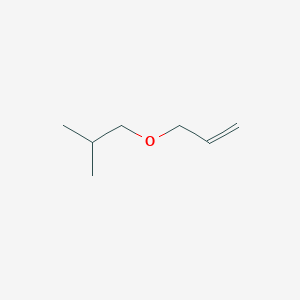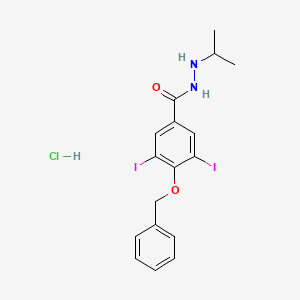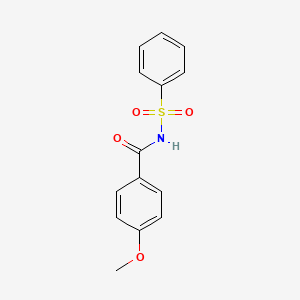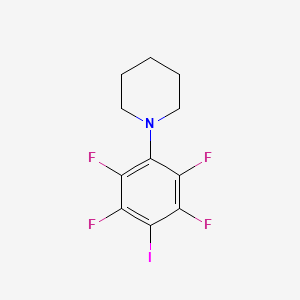
1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine is an organic compound that features a piperidine ring substituted with a tetrafluorinated iodophenyl group This compound is of interest due to its unique chemical properties, which are influenced by the presence of both fluorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2,3,5,6-tetrafluoro-4-iodoaniline with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce hydroxylated or carbonylated products.
Scientific Research Applications
1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: Its unique electronic properties make it a candidate for the development of advanced materials, such as organic semiconductors.
Chemical Biology: The compound can be used as a probe to study biological processes involving fluorinated aromatic compounds.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate radiolabeling for imaging studies.
Comparison with Similar Compounds
1-(4-Iodophenyl)piperidine: Lacks the fluorine atoms, resulting in different reactivity and applications.
1-(2,3,5,6-Tetrafluorophenyl)piperidine:
1-(2,3,5,6-Tetrafluoro-4-bromophenyl)piperidine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
Uniqueness: 1-(2,3,5,6-Tetrafluoro-4-iodophenyl)piperidine is unique due to the combination of fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
15368-92-0 |
|---|---|
Molecular Formula |
C11H10F4IN |
Molecular Weight |
359.10 g/mol |
IUPAC Name |
1-(2,3,5,6-tetrafluoro-4-iodophenyl)piperidine |
InChI |
InChI=1S/C11H10F4IN/c12-6-8(14)11(9(15)7(13)10(6)16)17-4-2-1-3-5-17/h1-5H2 |
InChI Key |
VRHIZVGNGXCUTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=C(C(=C2F)F)I)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)

